molecular formula C17H21FN2O2S2 B7148683 N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide

N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide

Cat. No.: B7148683
M. Wt: 368.5 g/mol
InChI Key: WKIJWVXMQCZEDZ-UHFFFAOYSA-N
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Description

N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a cyclohexyl group, and a fluorophenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S2/c1-24(21,22)20(16-10-6-5-9-15(16)18)11-14-12-23-17(19-14)13-7-3-2-4-8-13/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIJWVXMQCZEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CSC(=N1)C2CCCCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as 2-aminothiazole, with cyclohexyl ketone under acidic conditions. The resulting intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-chlorophenyl)methanesulfonamide
  • N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-bromophenyl)methanesulfonamide
  • N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-iodophenyl)methanesulfonamide

Uniqueness

The uniqueness of N-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with different halogen substituents.

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